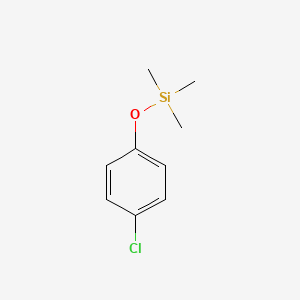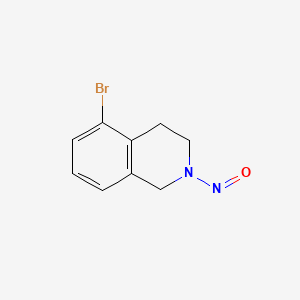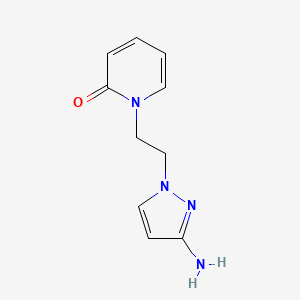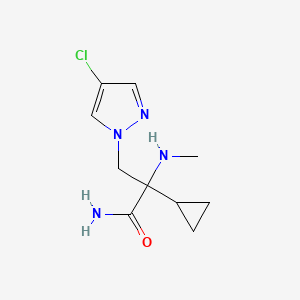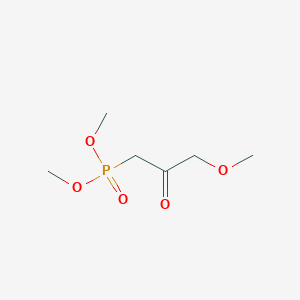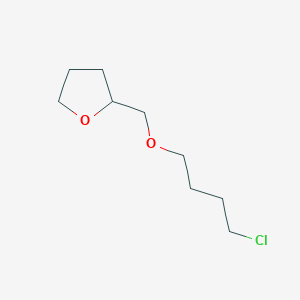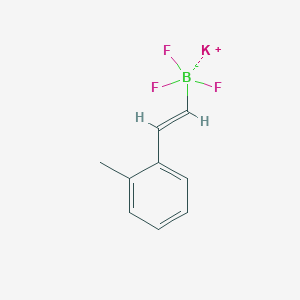
Potassium (E)-trifluoro(2-methylstyryl)borate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Potassium (E)-trifluoro(2-methylstyryl)borate is a chemical compound that belongs to the class of organoboron compounds. These compounds are known for their versatility in organic synthesis, particularly in the formation of carbon-carbon bonds. The presence of the trifluoromethyl group and the borate moiety in this compound makes it a valuable reagent in various chemical reactions.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Potassium (E)-trifluoro(2-methylstyryl)borate typically involves the reaction of (E)-2-methylstyrylboronic acid with potassium trifluoroborate. The reaction is usually carried out in the presence of a base, such as potassium carbonate, and a solvent like tetrahydrofuran (THF). The reaction conditions often include refluxing the mixture for several hours to ensure complete conversion.
Industrial Production Methods
Industrial production of this compound may involve large-scale batch reactions using similar reagents and conditions as in laboratory synthesis. The process may be optimized for higher yields and purity, with additional steps for purification, such as recrystallization or chromatography.
Analyse Des Réactions Chimiques
Types of Reactions
Potassium (E)-trifluoro(2-methylstyryl)borate undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding alcohols or ketones.
Reduction: It can be reduced to form alkanes or other reduced products.
Substitution: The trifluoromethyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Reagents like halogens (Cl2, Br2) or nucleophiles (NH3, RNH2) can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield alcohols or ketones, while reduction may produce alkanes.
Applications De Recherche Scientifique
Potassium (E)-trifluoro(2-methylstyryl)borate has several applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis for the formation of carbon-carbon bonds.
Biology: The compound can be used in the synthesis of biologically active molecules.
Medicine: It may be involved in the development of pharmaceutical intermediates.
Industry: The compound is used in the production of advanced materials and polymers.
Mécanisme D'action
The mechanism of action of Potassium (E)-trifluoro(2-methylstyryl)borate involves the interaction of the borate moiety with various molecular targets. The trifluoromethyl group enhances the reactivity of the compound, allowing it to participate in a wide range of chemical reactions. The borate group can coordinate with metal catalysts, facilitating catalytic cycles in organic synthesis.
Comparaison Avec Des Composés Similaires
Similar Compounds
(E)-(2-Methylstyryl)boronic acid: Similar structure but lacks the trifluoromethyl group.
Potassium trifluoroborate: Contains the trifluoroborate moiety but lacks the styryl group.
(E)-6-chloro-2-(arylvinyl)quinoline-3-carboxylic acids: Different core structure but similar functional groups.
Uniqueness
Potassium (E)-trifluoro(2-methylstyryl)borate is unique due to the combination of the trifluoromethyl group and the borate moiety, which imparts distinct reactivity and versatility in organic synthesis.
Propriétés
Formule moléculaire |
C9H9BF3K |
|---|---|
Poids moléculaire |
224.07 g/mol |
Nom IUPAC |
potassium;trifluoro-[(E)-2-(2-methylphenyl)ethenyl]boranuide |
InChI |
InChI=1S/C9H9BF3.K/c1-8-4-2-3-5-9(8)6-7-10(11,12)13;/h2-7H,1H3;/q-1;+1/b7-6+; |
Clé InChI |
WGYBQHHGFPVFKY-UHDJGPCESA-N |
SMILES isomérique |
[B-](/C=C/C1=CC=CC=C1C)(F)(F)F.[K+] |
SMILES canonique |
[B-](C=CC1=CC=CC=C1C)(F)(F)F.[K+] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![1-{Thieno[2,3-d]pyrimidin-4-yl}piperazine dihydrochloride](/img/structure/B15299677.png)
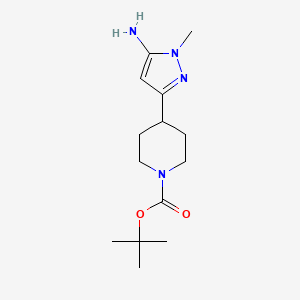


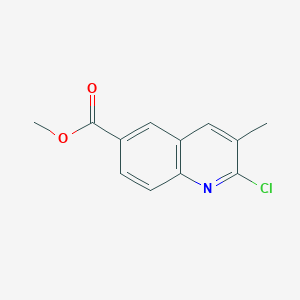
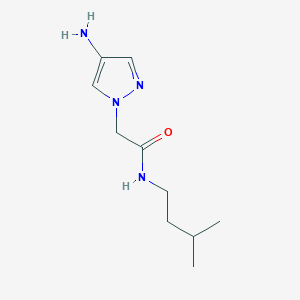
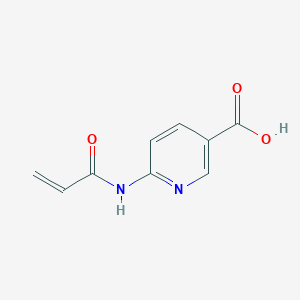
![(1,3-Dimethylpyrrolo[1,2-a]pyrazin-7-yl)boronic acid](/img/structure/B15299713.png)
